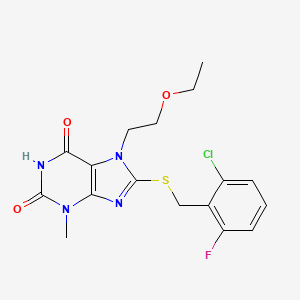

8-((2-chloro-6-fluorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This purine-2,6-dione derivative (molecular formula: C₂₁H₁₈ClFN₄O₂S, monoisotopic mass: 444.082 Da) features a 2-chloro-6-fluorobenzylthio group at position 8 and a 2-ethoxyethyl substituent at position 7 . Its structural uniqueness lies in the halogenated aromatic thioether and the ethoxy-containing side chain, which influence its physicochemical properties (e.g., lipophilicity, solubility) and biological interactions. While its specific therapeutic applications are under investigation, its design aligns with purine-dione derivatives targeting adenosine receptors, kinases, or thrombotic pathways .

Properties

IUPAC Name |

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN4O3S/c1-3-26-8-7-23-13-14(22(2)16(25)21-15(13)24)20-17(23)27-9-10-11(18)5-4-6-12(10)19/h4-6H,3,7-9H2,1-2H3,(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZGDNTUTBKVNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((2-chloro-6-fluorobenzyl)thio)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that exhibits potential biological activities due to its unique chemical structure. This compound is characterized by a purine core modified with a thioether and an ethoxyethyl side chain, which may enhance its interactions with various biological targets.

- Molecular Formula : C18H21ClN4O3S

- Molar Mass : 408.9 g/mol

- CAS Number : 442864-81-5

The compound's structure includes:

- A chlorinated benzyl group , which may influence its binding affinity to biological targets.

- An ethoxyethyl side chain , potentially enhancing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor for certain kinases involved in cancer pathways or act as an antiviral agent by targeting viral polymerases. The mechanisms of action are still under investigation, but several key activities have been identified:

- Kinase Inhibition : The thioether linkage may allow the compound to interact with ATP-binding sites on kinases.

- Antiviral Activity : The purine structure is essential for mimicking nucleotides, potentially disrupting viral replication processes.

Biological Activity Studies

Research has focused on evaluating the compound's cytotoxicity and efficacy against various cell lines and pathogens. Below are summarized findings from recent studies:

Table 1: In Vitro Biological Activity Data

| Cell Line / Pathogen | CC50 (µM) | EC50 (µM) | Notes |

|---|---|---|---|

| HepG2 (Liver Cancer) | > 7.8 | N/A | Low solubility in culture medium |

| L. donovani (Leishmaniasis) | N/A | 8.8 ± 1.5 | Effective against promastigote form |

| L. infantum (Leishmaniasis) | N/A | 9.7 ± 1.2 | Effective against axenic amastigote |

| T. b. brucei (Trypanosomiasis) | N/A | 12.8 ± 0.8 | Effective against bloodstream form |

*CC50 refers to the concentration that inhibits cell viability by 50%, while EC50 indicates the effective concentration for a specific biological effect.

Case Studies

A study conducted on the HepG2 cell line demonstrated that while the compound showed low cytotoxicity (CC50 > 7.8 µM), it exhibited promising activity against Leishmania species, suggesting potential applications in treating parasitic infections . Another study highlighted its interactions with viral polymerases, indicating its potential as an antiviral agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 8

Compound 3j and 3m

- Structure : 1,3,7-Trimethyl-8-(6-methylpyridin-2-yloxy)-purine-2,6-dione (3j) and 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)-1,3,7-trimethyl-purine-2,6-dione (3m) .

- Key Differences : Both feature oxygen-linked heteroaromatic groups at position 8, unlike the thioether-linked halogenated benzyl group in the target compound.

- Biological Activity : These analogs retain analgesic effects but lose caffeine-like CNS stimulation, suggesting position 8 substitutions modulate receptor specificity. The target compound’s thioether and fluorinated benzyl group may further enhance peripheral activity or metabolic stability .

AH-216 (1-(2-Fluorobenzyl)-8-thioxo-purine-2,6-dione)

Substituent Variations at Position 7

CID 646416 (8-((2-Chlorobenzyl)thio)-7-(2-methoxyethyl)-3-methyl-purine-2,6-dione)

- Structure : Differs by a 2-chlorobenzylthio (vs. 2-chloro-6-fluorobenzylthio) group at position 8 and a 2-methoxyethyl (vs. 2-ethoxyethyl) group at position 7 .

- Ether Chain: Methoxy (CID 646416) vs. ethoxy (target compound) alters hydrophobicity (logP: ~2.1 vs. ~2.5), impacting membrane permeability .

Functional Group and Therapeutic Profile Comparisons

F-168 (3-Methyl-8-(piperazin-1-yl)-7-(tietan-3-yl)-1-ethyl-purine-2,6-dione hydrochloride)

- Structure : Contains a piperazine group at position 8 and a tietan-3-yl group at position 7 .

- Biological Activity: F-168 is a glycoprotein IIb/IIIa receptor inhibitor with superior antithrombotic activity to eptifibatide. The target compound’s benzylthioether may lack this specificity but could target adenosine receptors due to purine core similarities .

8-Biphenyl-1,3,7-trimethyl-purine-2,6-dione (Compound 20)

- Structure : Features a styryl-biphenyl group at position 8 .

- Key Differences : Bulky aromatic substituents increase steric hindrance, likely reducing solubility (mp: 230°C vs. target compound’s predicted lower mp). This highlights the target compound’s balance between hydrophobicity and bioavailability .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Position 8 Substitutions : Thioether-linked halogenated aromatics (e.g., 2-chloro-6-fluorobenzyl) enhance receptor binding affinity in hydrophobic pockets, as seen in antitumor analogs . Oxygen-linked groups (e.g., pyridinyloxy in 3j/3m) dissociate CNS effects from analgesia .

- Position 7 Modifications : Ethoxyethyl chains improve aqueous solubility over methoxy or bulky groups (e.g., biphenyl in Compound 20), critical for oral bioavailability .

- Therapeutic Potential: The target compound’s dual halogenation and flexible ether chain position it as a candidate for peripheral adenosine receptor modulation or kinase inhibition, distinct from F-168’s antithrombotic focus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.